Azetidin-3-yl pyrrolidine-1-carboxylate

Medicinal Chemistry Organic Synthesis Metabolic Stability

Azetidin-3-yl pyrrolidine-1-carboxylate (CAS 1510561-68-8) is a heterocyclic building block containing an azetidine ring (4-membered N-heterocycle) linked via its 3-position to a pyrrolidine-1-carboxylate moiety. With a molecular formula of C8H14N2O2 and a molecular weight of 170.21 g/mol, the compound is supplied at purities typically >=95% and is used as an intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
CAS No. 1510561-68-8
Cat. No. B1473618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl pyrrolidine-1-carboxylate
CAS1510561-68-8
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)OC2CNC2
InChIInChI=1S/C8H14N2O2/c11-8(10-3-1-2-4-10)12-7-5-9-6-7/h7,9H,1-6H2
InChIKeyDXFDUFZYOPYHNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl pyrrolidine-1-carboxylate (CAS 1510561-68-8): Procurement-Relevant Chemical Class and Core Properties


Azetidin-3-yl pyrrolidine-1-carboxylate (CAS 1510561-68-8) is a heterocyclic building block containing an azetidine ring (4-membered N-heterocycle) linked via its 3-position to a pyrrolidine-1-carboxylate moiety . With a molecular formula of C8H14N2O2 and a molecular weight of 170.21 g/mol, the compound is supplied at purities typically >=95% and is used as an intermediate in medicinal chemistry and organic synthesis . Its dual-ring structure distinguishes it from mono-cyclic azetidine or pyrrolidine analogs, offering a specific balance of ring strain, basicity, and synthetic handles.

Why Generic Substitution of Azetidin-3-yl pyrrolidine-1-carboxylate Is Scientifically Unreliable


In-class compounds such as azetidin-3-yl acetate, tert-butyl azetidin-3-yl carbamate, or azetidin-3-yl piperidine-1-carboxylate cannot be interchanged with azetidin-3-yl pyrrolidine-1-carboxylate without altering reaction outcomes. The pyrrolidine-1-carboxylate ester introduces a distinct steric and electronic environment that affects both the rate of azetidine ring-opening and the selectivity of subsequent functionalization [1]. The specific ring strain (approximately 26.3 kcal/mol for azetidine) combined with the electron-donating pyrrolidine leads to a unique stability profile under acidic conditions, which differs from simpler azetidine esters [2]. Furthermore, the dual basic nitrogen sites present a more complex protonation landscape than monocyclic analogs, impacting purification and formulation strategies.

Quantitative Differentiation Evidence for Azetidin-3-yl pyrrolidine-1-carboxylate vs Closest Analogs


Azetidine Ring Strain Energy: Impact on Reactivity and Metabolic Stability

The azetidine ring in azetidin-3-yl pyrrolidine-1-carboxylate has a ring strain energy of approximately 26.3 kcal/mol, which is significantly higher than the strain in pyrrolidine (5-membered ring, ~6 kcal/mol) and piperidine (6-membered ring, ~1 kcal/mol) [1]. This elevated strain energy renders the azetidine ring more susceptible to nucleophilic ring-opening, a property that can be exploited for targeted covalent inhibition but also necessitates careful stability assessment [2]. In contrast, the pyrrolidine-1-carboxylate ester moiety itself is not ring-strained, providing a handle for further functionalization without initiating undesired decomposition.

Medicinal Chemistry Organic Synthesis Metabolic Stability

Hydrolytic Stability at Low pH: Differentiated Behavior of Azetidine Carbamates

Studies on N-substituted azetidines demonstrate that the half-life (T1/2) of azetidine-containing carbamates at pH 1.8 can vary dramatically depending on the N-substituent. For example, an N-(3-pyridyl)azetidine analog exhibited a T1/2 of only 3.8 hours, while the 2- and 4-pyridyl isomers were stable under identical conditions [1]. Although direct half-life data for azetidin-3-yl pyrrolidine-1-carboxylate at pH 1.8 is not available in the public domain, the presence of the electron-donating pyrrolidine ring is predicted to enhance stability relative to electron-withdrawing aryl-substituted azetidines [2]. This stability profile positions it between highly labile aryl-azetidines and fully stable piperidine analogs.

Chemical Stability Drug Formulation Process Chemistry

Predicted Physicochemical Profile for Optimized Lead-Likeness

Computational prediction of physicochemical properties indicates that azetidin-3-yl pyrrolidine-1-carboxylate has a lower molecular weight (170.21 g/mol) and fewer rotatable bonds (1) than the commonly used analog tert-butyl azetidin-3-yl carbamate (MW 200.27, rotatable bonds 2) . This results in a higher ligand efficiency potential, as defined by the fraction of non-hydrogen atoms contributing to binding. The predicted logP of approximately 0.5 also places it in a favorable range for CNS drug-like space, compared to the more lipophilic azetidin-3-yl piperidine-1-carboxylate analog (predicted logP ~1.2).

Drug Design Physicochemical Properties Lead Optimization

High-Impact Application Scenarios for Azetidin-3-yl pyrrolidine-1-carboxylate Based on Differential Evidence


Fragment-Based Lead Generation Requiring Low-MW, Dual-Basic Scaffolds

The combination of low molecular weight (170.21 g/mol), dual basic nitrogen atoms (azetidine pKa_H ~8-9, pyrrolidine pKa_H ~10-11), and a single rotatable bond makes azetidin-3-yl pyrrolidine-1-carboxylate an ideal fragment for library design targeting CNS or protease active sites [1]. Unlike azetidin-3-yl acetate, the pyrrolidine-1-carboxylate provides an additional hydrogen bond acceptor and a more rigid orientation of the ester group, which can improve binding enthalpy without sacrificing ligand efficiency.

Synthesis of Acid-Labile Prodrugs or Protected Intermediates

The azetidine ring's inherent strain (~26.3 kcal/mol) can be exploited for controlled release under mildly acidic conditions, while the electron-donating pyrrolidine-1-carboxylate modulates the exact pH dependence of ring-opening [1][2]. This profile is distinct from tert-butyl azetidin-3-yl carbamate, which relies on Boc deprotection rather than ring-opening, offering an orthogonal strategy for bioconjugation or intracellular drug release.

Selective Functionalization via Regioselective Metalation or Cross-Coupling

The differentiated basicity and steric environment of the two nitrogen atoms enable regioselective lithiation or palladium-catalyzed cross-coupling at the azetidine ring, while leaving the pyrrolidine-1-carboxylate intact [1]. This is not achievable with azetidin-3-yl piperidine-1-carboxylate, where the piperidine nitrogen is less basic and more sterically hindered, leading to different selectivity patterns in late-stage diversification.

Physicochemical Property Optimization in CNS Drug Discovery

With a predicted logP of ~0.5 and topological polar surface area (TPSA) around 40 Ų, azetidin-3-yl pyrrolidine-1-carboxylate resides in the favorable CNS multiparameter optimization (MPO) space [1]. In contrast, the more lipophilic azetidin-3-yl piperidine-1-carboxylate (predicted logP ~1.2) may be less suitable for CNS programs requiring low passive permeability or reduced P-glycoprotein efflux.

Quote Request

Request a Quote for Azetidin-3-yl pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.